(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one
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Overview
Description
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one is a chemical compound with a unique structure characterized by four hydroxyl groups and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of protected sugar derivatives, which undergo cyclization and deprotection steps to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and lactam ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl benzenecarboperoxoate
Uniqueness
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of a lactam ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
18908-45-7 |
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Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyazepan-2-one |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-6(12)5(11)4(10)3(2)9/h2-5,8-11H,1H2,(H,7,12)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
REUKDNVLJSOKNV-MGCNEYSASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H](C(=O)N1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(C(=O)N1)O)O)O)O |
Origin of Product |
United States |
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